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molecular formula C8H12O B8022476 5-Norbornene-2-methanol

5-Norbornene-2-methanol

Cat. No. B8022476
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04054233

Procedure details

5-norbornen-2-ylmethyl methacrylate monomer was prepared in a flask fitted with a vertical condenser with water at 75° C circulating through the jacket, attached at the top to a downwards cold water-cooled condenser. There were refluxed for 2 hours 372 grams (3.0 moles) of 5-norbornen -2-methanol, 450 grams (4.5 moles) of methyl methacrylate, 526 grams of N,N-dimethylformamide, 28.8 grams of hydroquinone, and 8.1 grams (0.15 mole) of sodium methoxide. A total of 252 ml of distillate was collected (theoretical methanol equals 121 ml.). The flask contents were cooled, diluted with ether, and washed with water, excess dilute hydrochloric acid, water, 5% aqueous sodium hydroxide until the washes were colorless, and again with water. The ether solution was dried with anhydrous sodium sulfate, 11.5 grams of p-(p-tolylsulfonyl-amido) diphenylamine were added, and the ether was removed in a rotary evaporator at 60° C and about 15 mm pressure. To the residual oil 0.58 gram of hydroquinone was added and the product was distilled through a Vigreux column to give 431 grams of product having a boiling point of 770 C/1.4 mm, nD20 = 1.4848. The monomer was then passed through a column of activated sodium aluminum silicate.
Quantity
372 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
526 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH2:8][OH:9].[C:10](OC)(=[O:14])[C:11]([CH3:13])=[CH2:12].C1(C=CC(O)=CC=1)O.C[O-].[Na+]>CN(C)C=O.O>[C:10]([O:9][CH2:8][CH:2]1[CH2:3][CH:4]2[CH2:7][CH:1]1[CH:6]=[CH:5]2)(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
372 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)CO
Name
Quantity
450 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
28.8 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
526 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
DISTILLATION
Type
DISTILLATION
Details
A total of 252 ml of distillate was collected (theoretical methanol equals 121 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
The flask contents were cooled
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
washed with water, excess dilute hydrochloric acid, water, 5% aqueous sodium hydroxide until the washes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried with anhydrous sodium sulfate, 11.5 grams of p-(p-tolylsulfonyl-amido) diphenylamine
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the ether was removed in a rotary evaporator at 60° C
ADDITION
Type
ADDITION
Details
To the residual oil 0.58 gram of hydroquinone was added
DISTILLATION
Type
DISTILLATION
Details
the product was distilled through a Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1C2C=CC(C1)C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 431 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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